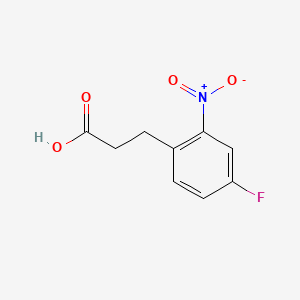
4,5-Difluoro-2-nitrophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-nitrophenyl Isothiocyanate is a fluorinated aromatic compound that features both nitro and isothiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Difluoro-2-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4,5-difluoro-2-nitroaniline with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and less toxic reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like dimethylformamide (DMF) or dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Scientific Research Applications
4,5-Difluoro-2-nitrophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines. This leads to the formation of thiourea derivatives, which can further undergo various transformations. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl Isothiocyanate
- 4-Fluorophenyl Isothiocyanate
- 4-Nitrophenyl Isothiocyanate
Uniqueness
4,5-Difluoro-2-nitrophenyl Isothiocyanate is unique due to the presence of both fluorine and nitro groups on the aromatic ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H2F2N2O2S |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1,2-difluoro-4-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2F2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |
InChI Key |
WLSQSKLOQTWHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)

![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)

![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)



![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)

